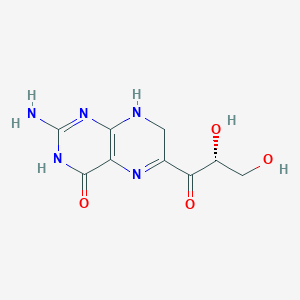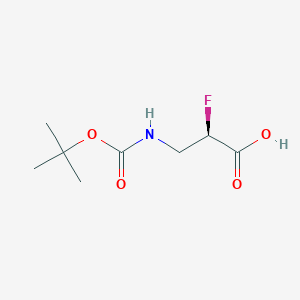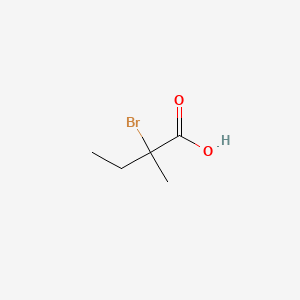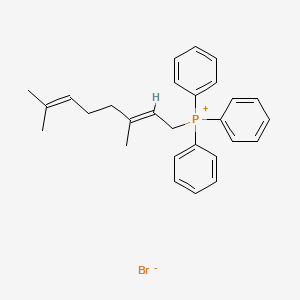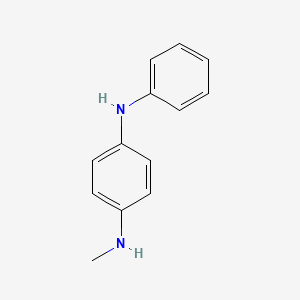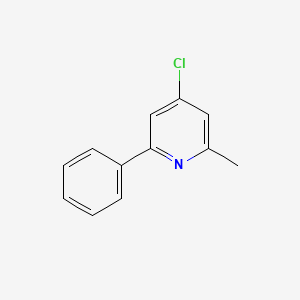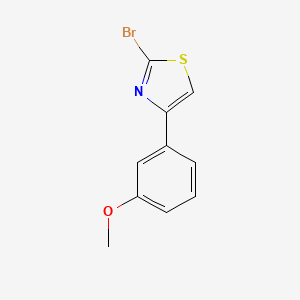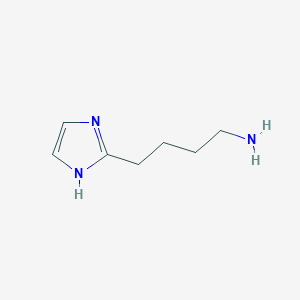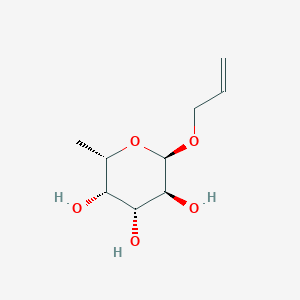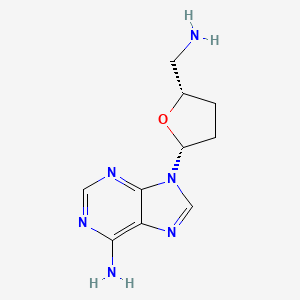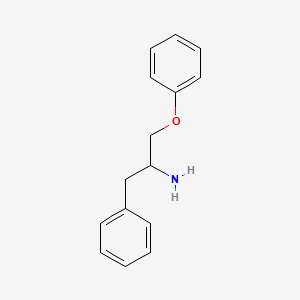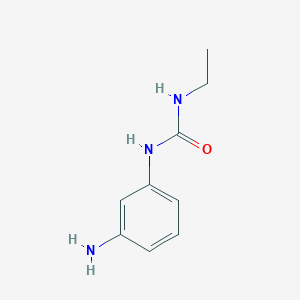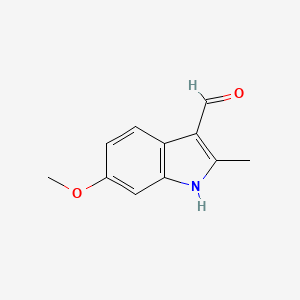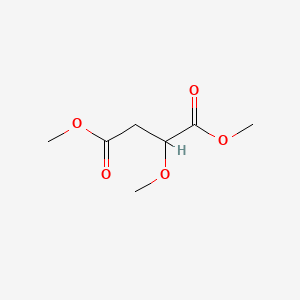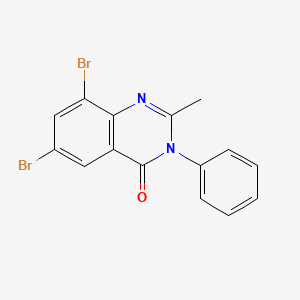
6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one
描述
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 2 and a phenyl group at position 3, makes this compound unique and potentially valuable for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:
-
Bromination: : The starting material, 2-methyl-3-phenylquinazolin-4(3H)-one, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at positions 6 and 8.
-
Cyclization: : The brominated intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. This step is crucial for forming the quinazolinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
化学反应分析
Types of Reactions
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium thiolate, and amines.
-
Reduction Reactions: : The compound can be reduced to remove the bromine atoms, yielding 2-methyl-3-phenylquinazolin-4(3H)-one. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
-
Oxidation Reactions: : Oxidation of the methyl group at position 2 can lead to the formation of a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinazolinone, while reduction with LiAlH4 can produce the debrominated quinazolinone.
科学研究应用
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one has several scientific research applications, including:
-
Chemistry: : The compound serves as a building block for synthesizing more complex molecules with potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals.
-
Biology: : Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
-
Medicine: : The compound’s antimicrobial and anticancer properties make it a candidate for drug development. It is tested for its efficacy against various pathogens and cancer cell lines.
-
Industry: : The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and other functional groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks the bromine atoms at positions 6 and 8, resulting in different chemical reactivity and biological activity.
6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one: Contains only one bromine atom, which may affect its substitution and reduction reactions.
8-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one: Similar to the above compound but with the bromine atom at position 8.
Uniqueness
6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical modifications. This compound’s distinct structure allows for specific interactions with biological targets, making it valuable for research and development in various fields.
属性
IUPAC Name |
6,8-dibromo-2-methyl-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O/c1-9-18-14-12(7-10(16)8-13(14)17)15(20)19(9)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMKOXSVKUGSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


